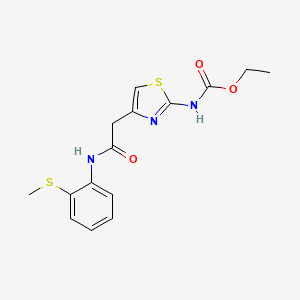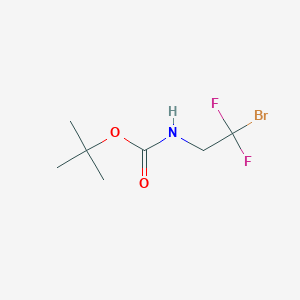
(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Protein Kinases
Research shows that certain isoquinolinesulfonamides, structurally similar to (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide, can act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds have shown significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, highlighting their potential in research involving cell signaling and regulation (Hidaka et al., 1984).
Anti-Breast Cancer Agent
A study demonstrates the synthesis and evaluation of a derivative, which exhibits notable anti-breast cancer activity. It shows better anticancer activity against MCF7 cells compared to standard drugs and presents a new cationic interaction with key proteins, making it a promising candidate for breast cancer treatment (Kumar et al., 2021).
Cognitive Enhancing Properties
Research on SB-399885, a compound closely related to this compound, reveals its potential as a cognitive enhancer. This compound has been found to reverse age-dependent deficits in learning and memory in animal models, suggesting its use in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Water-Soluble Neurokinin-1 Receptor Antagonist
A study has developed an orally active, water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound showcases the versatility of morpholine derivatives in therapeutic development (Harrison et al., 2001).
Treatment of Idiopathic Pulmonary Fibrosis
A derivative of this compound has been proposed for the treatment of idiopathic pulmonary fibrosis. The compound under consideration has demonstrated effectiveness in pre-clinical tests relevant to this condition (Norman, 2014).
Human P2X7 Nucleotide Receptor Antagonist
Isoquinolinesulfonamides, which are structurally related to the subject compound, have been identified as potent inhibitors of the human P2X7 nucleotide receptor. These findings are crucial for understanding the role of this receptor in immune responses and developing targeted therapies (Humphreys et al., 1998).
Properties
IUPAC Name |
(E)-N-(3-methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-15(2)17(19-9-11-22-12-10-19)14-18-23(20,21)13-8-16-6-4-3-5-7-16/h3-8,13,15,17-18H,9-12,14H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBAXVWBQSQSKK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)


![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)
![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)
![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)


